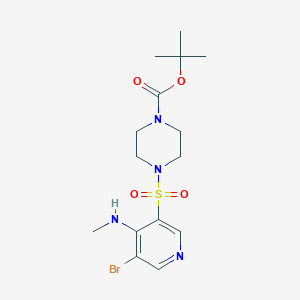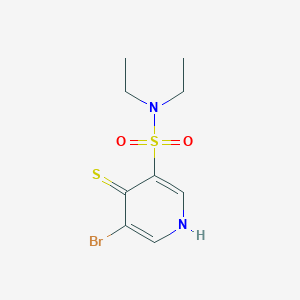
tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate: is an organic compound that serves as an intermediate in various chemical syntheses It is characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a pyridine moiety substituted with bromine and methylamino groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Methylation: The addition of a methylamino group to the pyridine ring.
Sulfonylation: The attachment of a sulfonyl group to the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products include N-oxides or sulfoxides.
Reduction: Products include sulfides or amines.
Substitution: Products vary depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against various biological targets.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
作用機序
The mechanism of action of tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
類似化合物との比較
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the sulfonyl and bromine groups.
tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate: Similar structure but with different substituents on the pyridine ring.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: More complex structure with additional rings and substituents.
Uniqueness: The presence of both the sulfonyl and bromine groups in tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate makes it unique compared to its analogs
特性
分子式 |
C15H23BrN4O4S |
|---|---|
分子量 |
435.3 g/mol |
IUPAC名 |
tert-butyl 4-[5-bromo-4-(methylamino)pyridin-3-yl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H23BrN4O4S/c1-15(2,3)24-14(21)19-5-7-20(8-6-19)25(22,23)12-10-18-9-11(16)13(12)17-4/h9-10H,5-8H2,1-4H3,(H,17,18) |
InChIキー |
RETKCYVGIBQCAL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B11816567.png)
![tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11816568.png)
![ethyl (2S,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11816572.png)

![Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B11816575.png)


![trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole](/img/structure/B11816593.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)
